molecular formula C14H15F3N2O2 B1525082 1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide CAS No. 1315368-57-0

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Cat. No. B1525082
M. Wt: 300.28 g/mol
InChI Key: HYCPDMXJEVHVJP-UHFFFAOYSA-N
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Description

“1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide” is a chemical compound with the CAS Number: 1315368-57-0 . It has a molecular weight of 300.28 and its IUPAC name is 1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]-3-piperidinecarboxylic acid .


Molecular Structure Analysis

The molecular formula of this compound is C14H15F3N2O2 . The InChI Code is 1S/C14H14F3NO3/c1-18-11(19)7-6-10(13(20)21)12(18)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H,20,21) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, other physical and chemical properties such as boiling point, melting point, and solubility were not available in the retrieved data.

Scientific Research Applications

Piperazine Derivatives and Therapeutic Uses

Piperazine derivatives have been extensively studied for their therapeutic uses across a variety of conditions, including as antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, anti-inflammatory, and cardio protectors. Modifications to the piperazine nucleus have been shown to significantly affect the medicinal potential of resultant molecules. Research on piperazine and its analogs underscores their versatility as building blocks for drug discovery, suggesting potential areas of research for related compounds like the one (Rathi et al., 2016).

Anti-Mycobacterial Activity of Piperazine Analogues

Piperazine and its derivatives have been identified as key building blocks in the development of potent anti-mycobacterial agents. These compounds display significant activity against Mycobacterium tuberculosis, including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. This highlights the potential for compounds with piperazine structures to contribute to the development of new anti-mycobacterial therapies (Girase et al., 2020).

Potential for New CNS Acting Drugs

Research has identified functional chemical groups, including piperidine, as potential leads for the synthesis of compounds with central nervous system (CNS) activity. This suggests avenues for the development of novel therapeutics for CNS disorders, potentially including derivatives of the compound (Saganuwan, 2017).

Applications in N-heterocycle Synthesis

Chiral sulfinamides, including tert-butanesulfinamide, have been utilized in the asymmetric synthesis of N-heterocycles, such as piperidines, pyrrolidines, and azetidines. This methodology offers access to structurally diverse compounds that are relevant in natural products and therapeutic applications, indicating potential synthetic pathways and applications for similar compounds (Philip et al., 2020).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and may be harmful if swallowed . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

1-methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15F3N2O2/c1-19-11(20)7-6-10(13(18)21)12(19)8-2-4-9(5-3-8)14(15,16)17/h2-5,10,12H,6-7H2,1H3,(H2,18,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HYCPDMXJEVHVJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(C(CCC1=O)C(=O)N)C2=CC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 2
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 3
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 4
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 5
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide
Reactant of Route 6
1-Methyl-6-oxo-2-[4-(trifluoromethyl)phenyl]piperidine-3-carboxamide

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